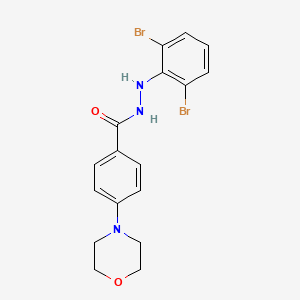
RdRP-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RdRP-IN-4 is a compound that targets the RNA-dependent RNA polymerase (RdRP) enzyme, which is crucial for the replication of RNA viruses. This enzyme catalyzes the synthesis of RNA from an RNA template, a process essential for the replication of many viruses, including coronaviruses and flaviviruses . By inhibiting RdRP, this compound can potentially halt the replication of these viruses, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RdRP-IN-4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
RdRP-IN-4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile used .
Scientific Research Applications
RdRP-IN-4 has several scientific research applications, including:
Mechanism of Action
RdRP-IN-4 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme. This enzyme is responsible for the replication of RNA from an RNA template, a critical step in the life cycle of RNA viruses. By binding to the active site of RdRP, this compound prevents the enzyme from catalyzing the synthesis of new RNA strands, thereby halting viral replication . The inhibition of RdRP is achieved through interactions with key amino acid residues in the enzyme’s active site, disrupting the catalytic process and preventing the addition of ribonucleotide units to the growing RNA chain .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that also targets RdRP and has been used to treat COVID-19.
Sofosbuvir: Another RdRP inhibitor used to treat hepatitis C.
Favipiravir: An antiviral drug that inhibits RdRP and is used to treat influenza.
Uniqueness
RdRP-IN-4 is unique in its specific binding affinity and inhibitory potency against RdRP compared to other similar compounds. Its molecular structure allows for more effective interactions with the enzyme’s active site, resulting in higher efficacy in halting viral replication . Additionally, this compound may have a broader spectrum of activity against various RNA viruses, making it a versatile candidate for antiviral therapy .
Properties
Molecular Formula |
C17H17Br2N3O2 |
|---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N'-(2,6-dibromophenyl)-4-morpholin-4-ylbenzohydrazide |
InChI |
InChI=1S/C17H17Br2N3O2/c18-14-2-1-3-15(19)16(14)20-21-17(23)12-4-6-13(7-5-12)22-8-10-24-11-9-22/h1-7,20H,8-11H2,(H,21,23) |
InChI Key |
YQWKGPHJXLAMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NNC3=C(C=CC=C3Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



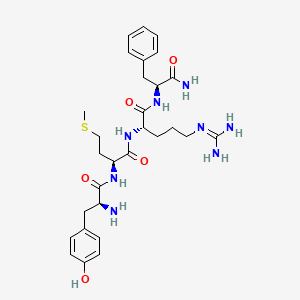

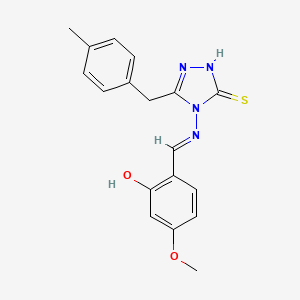
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398648.png)
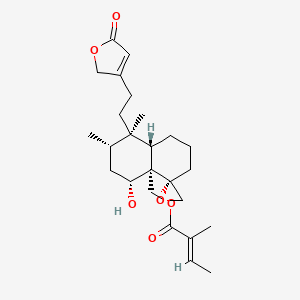
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12398667.png)
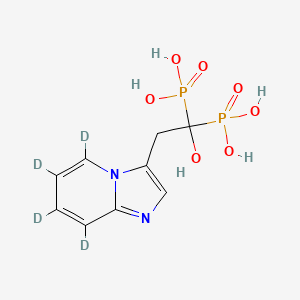
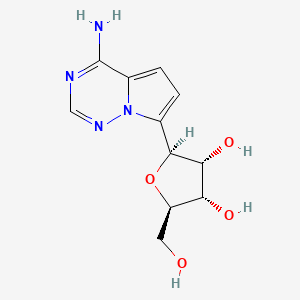
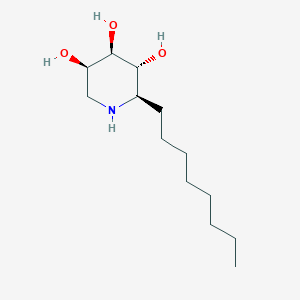

![2-[5,5-dimethyl-3-[(E)-2-[4-[[4-[(2-nitrophenyl)methoxy]phenyl]methoxycarbothioyloxy]phenyl]ethenyl]cyclohex-2-en-1-ylidene]propanedinitrile](/img/structure/B12398683.png)
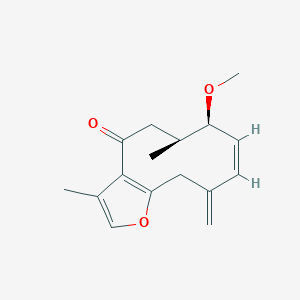
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
